Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate
Description
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol. This compound has garnered interest in the scientific community due to its unique physical, chemical, and biological properties.
Properties
IUPAC Name |
ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)8(7(5)12)17-10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPRIXZQIDCVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: Using reagents like boron compounds in Suzuki–Miyaura coupling reactions.
Common reagents used in these reactions include difluoromethylation reagents, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of difluoromethoxy groups on biological systems.
Medicine: It is investigated for its potential pharmacological activities, including its role in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain fluorine atoms and are used in agrochemicals and pharmaceuticals.
Difluoromethylated Aromatics: These compounds share the difluoromethoxy group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C10H8Cl2F2O3. It features a benzoate structure with two chlorine atoms and a difluoromethoxy substituent, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The difluoromethoxy group enhances binding affinity to these targets, which may lead to the inhibition of enzymatic activity in critical biochemical pathways. Preliminary studies suggest that it may exhibit enzyme inhibition properties, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound may possess significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential enzymatic functions critical for bacterial survival .
Anti-inflammatory Properties
Preliminary investigations also point towards anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), which are involved in the synthesis of inflammatory mediators .
Case Studies and Research Findings
Study 1: Enzyme Inhibition Assay
A study assessed the enzyme inhibition potential of this compound using various concentrations against phospholipase A2 (PLA2). The results indicated a dose-dependent inhibition pattern, suggesting that the compound could effectively reduce PLA2 activity, which is implicated in inflammatory responses.
| Concentration (μM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings highlight the compound's potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other benzoate derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | High |
| Ethyl 3-(trifluoromethoxy)benzoate | High | Moderate |
| Ethyl 4-chlorobenzoate | Low | Low |
This table illustrates that while this compound shows promising activity in both antimicrobial and anti-inflammatory contexts, other compounds may exhibit stronger effects in specific areas.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
